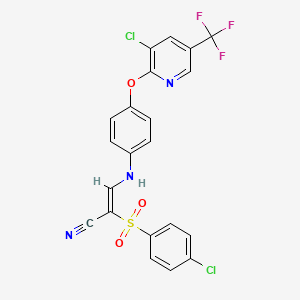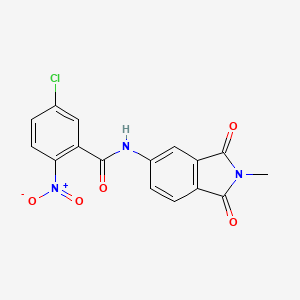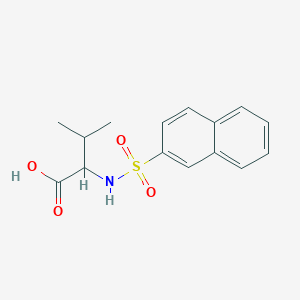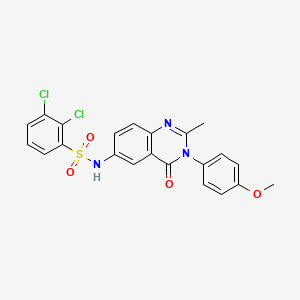
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BCTC, is a potent and selective transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist. TRPM8 is a cold-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate, and bladder. BCTC has been widely used in scientific research to investigate the role of TRPM8 in various physiological and pathological processes.
作用机制
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea acts as a competitive antagonist of TRPM8, binding to the channel pore and preventing the influx of calcium ions upon cold stimulation. This inhibition of TRPM8 activity leads to a decrease in cold sensation and may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to have a number of biochemical and physiological effects, depending on the specific tissue and pathway being studied. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated calcium influx in sensory neurons, leading to a decrease in cold sensation. In prostate cancer cells, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit cell proliferation and migration, possibly through downstream effects on intracellular signaling pathways. In the bladder, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to reduce bladder overactivity and improve voiding function.
实验室实验的优点和局限性
One advantage of using 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in scientific research is its high potency and selectivity for TRPM8, which allows for specific targeting of this ion channel in various tissues. However, one limitation is that 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may have off-target effects on other ion channels or signaling pathways, which could complicate interpretation of experimental results.
未来方向
There are numerous future directions for research involving 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and TRPM8. For example, further investigation is needed to fully understand the role of TRPM8 in various physiological and pathological processes, including pain sensation, cancer cell proliferation and migration, and bladder function. Additionally, the development of more potent and selective TRPM8 antagonists could have potential therapeutic applications in the treatment of various diseases and conditions.
合成方法
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be synthesized by reacting 4-bromophenyl isocyanate with 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid methyl ester in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea.
科学研究应用
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been used in numerous scientific studies to investigate the role of TRPM8 in various physiological and pathological processes. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated cold sensation in sensory neurons, which may have implications for the treatment of cold-induced pain and hypersensitivity. 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been used to investigate the role of TRPM8 in prostate cancer cell proliferation and migration, as well as in bladder function and overactivity.
属性
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-2-8-16(9-3-12)22-11-15(10-17(22)23)21-18(24)20-14-6-4-13(19)5-7-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZUOZLDXOPWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)
![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)

![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)



